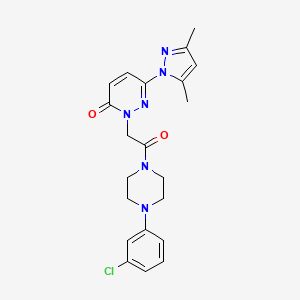![molecular formula C16H17NO2 B4506430 5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one](/img/structure/B4506430.png)
5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one
Vue d'ensemble
Description
5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a hydroxy group, a methylphenyl group, and an azatricyclic core, which contribute to its distinctive chemical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a Diels-Alder reaction followed by intramolecular cyclization.
Introduction of Functional Groups: Subsequent steps involve the introduction of the hydroxy and methylphenyl groups. This can be done through selective functionalization reactions such as hydroxylation and Friedel-Crafts alkylation.
Final Modifications: The final step includes any necessary modifications to achieve the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvents), and scaling up the process to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methylphenyl groups play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The azatricyclic core provides structural stability and specificity in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-phenyl-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one: Similar structure but lacks the methyl group.
5-Hydroxy-4-(4-chlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Propriétés
IUPAC Name |
5-hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-9-2-6-12(7-3-9)17-15(18)13-10-4-5-11(8-10)14(13)16(17)19/h2-7,10-11,13-15,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSENXAGJKRAZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3C4CC(C3C2=O)C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4506349.png)

![(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4506355.png)
![N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide](/img/structure/B4506367.png)
![ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4506373.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4506379.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4506384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4506392.png)
![4-[methyl(4-methylphenyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4506413.png)
![1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea](/img/structure/B4506417.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B4506425.png)

![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4506443.png)

